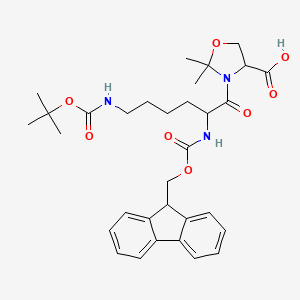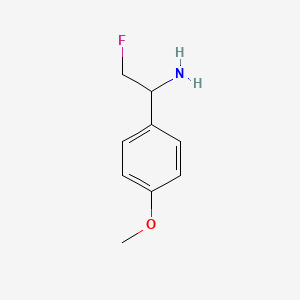![molecular formula C20H14BrClN4O B12050111 6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 332052-35-4](/img/structure/B12050111.png)
6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-(4-bromofenil)-1-(3-clorofenil)-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo es un compuesto orgánico complejo que pertenece a la clase de dihidropirano[2,3-c]pirazoles. Este compuesto se caracteriza por su estructura única, que incluye grupos funcionales amino, bromo, cloro y nitrilo
Métodos De Preparación
La síntesis de 6-Amino-4-(4-bromofenil)-1-(3-clorofenil)-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye la condensación de 4-bromobenzaldehído, 3-clorobenzaldehído y malononitrilo en presencia de una base, seguida de ciclización con hidrato de hidracina. Las condiciones de reacción a menudo requieren reflujo en etanol u otro solvente adecuado para lograr el producto deseado. Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Se puede oxidar utilizando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio, lo que resulta en la reducción de grupos funcionales específicos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones de bromo y cloro, utilizando reactivos como metóxido de sodio o tert-butóxido de potasio.
Ciclización: El compuesto puede participar en reacciones de ciclización para formar estructuras cíclicas más complejas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como etanol, catalizadores como ácido p-toluensulfónico y temperaturas variables según la reacción específica. Los principales productos formados a partir de estas reacciones incluyen derivados con grupos funcionales modificados o estructuras cíclicas adicionales .
Aplicaciones Científicas De Investigación
6-Amino-4-(4-bromofenil)-1-(3-clorofenil)-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas y materiales más complejos.
Biología: El compuesto ha sido estudiado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación ha explorado su potencial como agente terapéutico, particularmente en el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Amino-4-(4-bromofenil)-1-(3-clorofenil)-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo involucra su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El compuesto puede unirse a enzimas o receptores específicos, modulando su actividad y conduciendo a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas cinasas, lo que lleva a la supresión de la proliferación celular en células cancerosas. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
En comparación con compuestos similares, 6-Amino-4-(4-bromofenil)-1-(3-clorofenil)-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo destaca por su combinación única de grupos funcionales y características estructurales. Compuestos similares incluyen:
- 6-Amino-4-(3-bromofenil)-3-{[(4-metilfenil)sulfanil]metil}-2,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo
- 6-Amino-4-(4-clorofenil)-1-(3-bromofenil)-3-metil-1,4-dihidropirano[2,3-c]pirazol-5-carbonitrilo
Estos compuestos comparten una estructura central similar pero difieren en las posiciones y tipos de sustituyentes, lo que puede influir en su reactividad química y actividad biológica.
Propiedades
Número CAS |
332052-35-4 |
|---|---|
Fórmula molecular |
C20H14BrClN4O |
Peso molecular |
441.7 g/mol |
Nombre IUPAC |
6-amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H14BrClN4O/c1-11-17-18(12-5-7-13(21)8-6-12)16(10-23)19(24)27-20(17)26(25-11)15-4-2-3-14(22)9-15/h2-9,18H,24H2,1H3 |
Clave InChI |
XRYWLNIMFFJWLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)



![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12050098.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B12050106.png)
